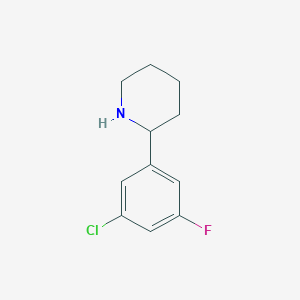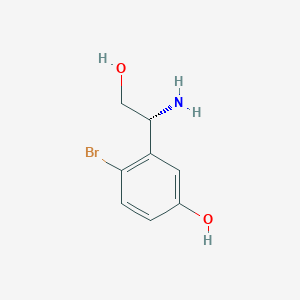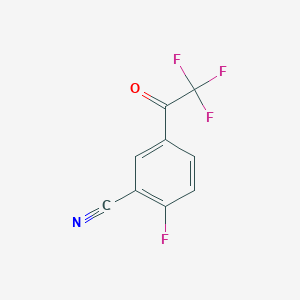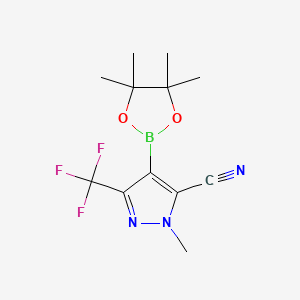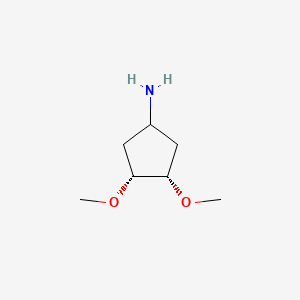
(3R,4S)-3,4-Dimethoxycyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3,4-Dimethoxycyclopentan-1-amine is a chiral organic compound with a cyclopentane ring substituted with two methoxy groups and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Dimethoxycyclopentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Methoxylation: Introduction of methoxy groups at the 3 and 4 positions of the cyclopentane ring. This can be achieved through nucleophilic substitution reactions using methanol and a suitable leaving group.
Amination: Introduction of the amine group at the 1 position. This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-3,4-Dimethoxycyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like halides, thiols, or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
(3R,4S)-3,4-Dimethoxycyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3R,4S)-3,4-Dimethoxycyclopentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-3,4-Dimethylcyclopentan-1-amine: Similar structure but with methyl groups instead of methoxy groups.
(3R,4S)-3,4-Dihydroxycyclopentan-1-amine: Similar structure but with hydroxy groups instead of methoxy groups.
(3R,4S)-3,4-Dimethoxycyclohexan-1-amine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(3R,4S)-3,4-Dimethoxycyclopentan-1-amine is unique due to its specific stereochemistry and the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
(3S,4R)-3,4-dimethoxycyclopentan-1-amine |
InChI |
InChI=1S/C7H15NO2/c1-9-6-3-5(8)4-7(6)10-2/h5-7H,3-4,8H2,1-2H3/t5?,6-,7+ |
Clave InChI |
IHOCIBAQIMUAGZ-DGUCWDHESA-N |
SMILES isomérico |
CO[C@@H]1CC(C[C@@H]1OC)N |
SMILES canónico |
COC1CC(CC1OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


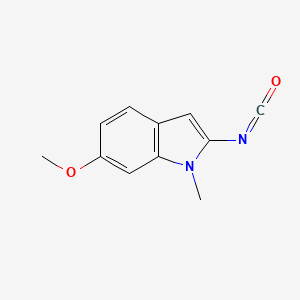
![2-Bromo-7-oxaspiro[3.5]nonane](/img/structure/B13566186.png)
![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride](/img/structure/B13566202.png)
![1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B13566211.png)
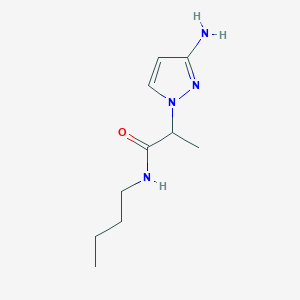
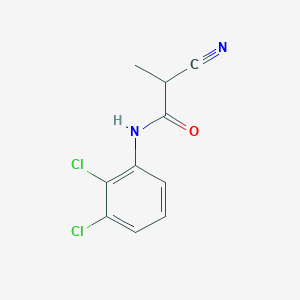
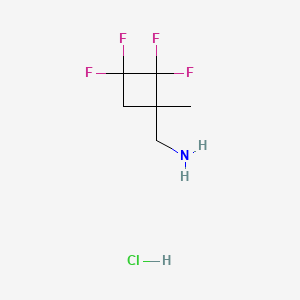
![5-[(1S)-1-aminoethyl]-1,2-dihydropyridin-2-one](/img/structure/B13566236.png)
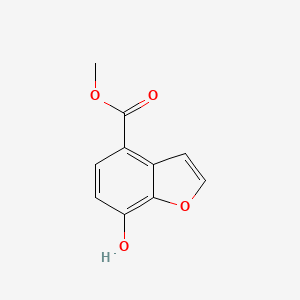
![3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13566252.png)
